molecular formula C9H10N4S B2612835 1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol CAS No. 326015-30-9

1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol

Cat. No. B2612835
CAS RN: 326015-30-9
M. Wt: 206.27
InChI Key: ABHXMIIPBQNZTK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol (DMPT) is a synthetic organic compound and a derivative of tetrazole. It is a highly reactive and versatile compound that has been used in a variety of scientific research applications. DMPT is a colorless solid with a melting point of about 152°C, and is soluble in alcohol, ether, and chloroform. It has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry.

Scientific Research Applications

Catalysis and Synthesis

1-Phenyl-1H-tetrazole-5-thiol (PT-thiol) demonstrates versatility in catalysis, particularly in the Markovnikov-selective formal hydroamination of styrenyl compounds. This process, facilitated by catalytic amounts of Ga(OTf)3, efficiently produces tetrazolothione moieties, showcasing an atom-economical approach. The transformation is believed to involve hydrothiolation followed by rearrangement to the observed hydroamination products (Savolainen et al., 2014).

Organometallic Complexes

The bonding behavior of organotin(IV) complexes with 1-phenyl-1H-tetrazole-5-thiolato heterocycles has been comprehensively studied. X-ray determinations of various SnR3L and SnR2L2 complexes, including a detailed analysis of dimethylbis(1-phenyl-1H-tetrazole-5-thiolate)tin(IV), provide insights into the metal-ligand interaction in these organotin(IV) derivatives (Jiménez-Sandoval et al., 1997). Additionally, new organoantimony(V) complexes with 1-phenyl-1H-tetrazole-5-thiol have been synthesized and characterized, showing unique geometric structures and weak intermolecular interactions (Ma et al., 2006).

Polymerization and Material Science

Dimerization of 1-phenyl-1H-tetrazole-5-thiol in alkaline methanol solution has been achieved using metalloporphyrin catalysts. The process and resulting product, 1,2-bis(1-phenyl-1H-tetrazol-5-yl)disulfane, were characterized by various spectroscopic analyses, providing insight into the formation of novel materials (Yahong et al., 2012). Furthermore, the title compound 2,2'-Bis(1-phenyl-1H-tetrazol-5-ylsulfanyl) ether demonstrates interesting structural properties, potentially relevant in material science applications (Wang et al., 2005).

Corrosion Inhibition

Tetrazole derivatives, including 1-phenyl-1H-tetrazole-5-thiol, have been studied for their corrosion inhibition properties. These compounds exhibit significant inhibition efficiency for metals such as aluminum in acidic solutions, with the performance depending on the type of functional groups substituted on the tetrazole ring. The adsorption of these compounds on metal surfaces follows Langmuir adsorption isotherm, indicating a mixed physisorption and chemisorption mechanism (Khaled & Al‐qahtani, 2009).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-3-4-7(2)8(5-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHXMIIPBQNZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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